5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester
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Overview
Description
5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C13H17BFNO4 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pinacol boronic esters like this compound involves a process called protodeboronation . This process is not well developed, but recent studies have reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17BFNO4/c1-8-6-10(15)9(7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14 .Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are used in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Mechanism of Action
The mechanism of action for pinacol boronic esters in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Safety and Hazards
While specific safety and hazard information for 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is not available, similar compounds like 2-Nitrophenylboronic acid pinacol ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using protective gloves, eye protection, and face protection .
Future Directions
The future directions for research on pinacol boronic esters like 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester could involve further development of the protodeboronation process . This could potentially unlock new transformations and expand the scope of boron chemistry . Additionally, the Suzuki–Miyaura coupling reaction, a key application of these compounds, continues to be a major area of research .
Properties
IUPAC Name |
2-(5-fluoro-4-methyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)9(7-10(8)15)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEKEOJVMKQCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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